molecular formula C8H16O B120141 [(Tert-butoxy)methyl]cyclopropane CAS No. 1235439-88-9

[(Tert-butoxy)methyl]cyclopropane

Cat. No.: B120141
CAS No.: 1235439-88-9
M. Wt: 128.21 g/mol
InChI Key: PGTIPHYWXVHGFM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(tert-butoxy)methyl]cyclopropane typically involves the reaction of cyclopropane derivatives with tert-butyl reagents. One common method is the reaction of cyclopropylmethyl halides with tert-butyl alcohol in the presence of a strong base such as potassium tert-butoxide (tBuOK) . This reaction proceeds via a nucleophilic substitution mechanism, where the tert-butyl group replaces the halide.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been developed for the direct introduction of tert-butoxy groups into various organic compounds, providing a more sustainable and versatile approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

[(Tert-butoxy)methyl]cyclopropane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can convert the compound into simpler hydrocarbons.

    Substitution: The tert-butoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst can be used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be employed in substitution reactions.

Major Products Formed

    Oxidation: Alcohols, ketones, or carboxylic acids.

    Reduction: Alkanes or alkenes.

    Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of [(tert-butoxy)methyl]cyclopropane involves its reactivity due to the strained cyclopropane ring. The ring strain makes the compound susceptible to ring-opening reactions, which can proceed via radical or ionic pathways . The tert-butoxy group can stabilize intermediates formed during these reactions, influencing the overall reaction mechanism.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylmethyl ethers: These compounds have similar reactivity due to the presence of the cyclopropane ring.

    Tert-butylcyclopropanes: These compounds also feature the bulky tert-butyl group, affecting their reactivity and stability.

Uniqueness

[(Tert-butoxy)methyl]cyclopropane is unique due to the combination of the tert-butoxy group and the cyclopropane ring. This combination imparts distinct reactivity patterns and stability compared to other cyclopropane derivatives .

Properties

IUPAC Name

(2-methylpropan-2-yl)oxymethylcyclopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c1-8(2,3)9-6-7-4-5-7/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGTIPHYWXVHGFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201273688
Record name [(1,1-Dimethylethoxy)methyl]cyclopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201273688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1235439-88-9
Record name [(1,1-Dimethylethoxy)methyl]cyclopropane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1235439-88-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [(1,1-Dimethylethoxy)methyl]cyclopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201273688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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